PF9601N

MAO-B Selectivity Enzyme Inhibition Selegiline

PF9601N is the definitive non-amphetamine MAO-B inhibitor for Parkinson's research. Unlike selegiline, it generates no amphetamine-like metabolites, ensuring clean pharmacological data free of behavioral artifacts. It outperforms selegiline in enhancing L-DOPA-induced motor effects in 6-OHDA models, offers superior peroxynitrite scavenging, and protects mitochondria via MAO-B-independent inhibition of permeability transition pore opening. For artifact-free mechanistic studies of dopaminergic neurodegeneration, oxidative stress, and mitochondrial dysfunction, PF9601N is the unequivocal choice.

Molecular Formula C19H18N2O
Molecular Weight 290.4 g/mol
CAS No. 133845-63-3
Cat. No. B1679748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF9601N
CAS133845-63-3
SynonymsN-(2-propinyl)-2-(5-benzyloxyindol)methylamine
N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine
PF 9601N
PF-9601N
PF9601N
Molecular FormulaC19H18N2O
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESC#CCNCC1=CC2=C(N1)C=CC(=C2)OCC3=CC=CC=C3
InChIInChI=1S/C19H18N2O/c1-2-10-20-13-17-11-16-12-18(8-9-19(16)21-17)22-14-15-6-4-3-5-7-15/h1,3-9,11-12,20-21H,10,13-14H2
InChIKeyYFPNAYXYKXAKJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PF9601N (CAS 133845-63-3): A Selective, Non-Amphetamine MAO-B Inhibitor for Parkinson's Disease Research


PF9601N [N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine] is an acetylenic tryptamine derivative that acts as a potent, selective, and irreversible monoamine oxidase B (MAO-B) inhibitor [1]. Unlike first-generation MAO-B inhibitors such as selegiline (l-deprenyl), PF9601N is a non-amphetamine type inhibitor, meaning it does not generate amphetamine-like metabolites upon degradation [2]. The compound exhibits neuroprotective properties across a range of in vitro and in vivo Parkinson's disease (PD) models, including protection against MPTP-induced neurotoxicity in mice and enhancement of L-DOPA-induced rotational behavior in 6-OHDA lesioned rats [3].

Why PF9601N Cannot Be Readily Substituted with Other MAO-B Inhibitors


Generic substitution among MAO-B inhibitors for Parkinson's disease research is problematic due to fundamental differences in their chemical structures, which dictate their metabolic fate, selectivity profile, and ancillary neuroprotective mechanisms. For instance, while selegiline is an effective MAO-B inhibitor, its metabolism yields amphetamine-like byproducts that can confound behavioral studies [1]. In contrast, PF9601N is devoid of amphetamine-like properties, providing a cleaner pharmacological profile [2]. Furthermore, in-class compounds exhibit marked differences in their ability to engage complementary targets, such as direct antioxidant activity or inhibition of reactive nitrogen species, which are critical for neuroprotection assays [3].

Quantitative Evidence Differentiating PF9601N from Comparator MAO-B Inhibitors


Superior MAO-B Selectivity Over MAO-A Compared to Selegiline

PF9601N demonstrates a 1066-fold selectivity for MAO-B over MAO-A, which is a significantly higher selectivity window than that observed for the standard comparator, l-deprenyl (selegiline). The binding affinity (Ki) of PF9601N for MAO-B is 0.75 nM, compared to 800 nM for MAO-A . In contrast, l-deprenyl is 48 times less selective than PF9601N . This quantitative advantage in isoform selectivity minimizes potential off-target effects related to MAO-A inhibition in experimental models [1].

MAO-B Selectivity Enzyme Inhibition Selegiline

Cleaner Metabolic Profile: No Amphetamine-Like Metabolites and Reduced Intrinsic Clearance

A critical differentiator for PF9601N is its non-amphetamine metabolic profile, which contrasts directly with selegiline (l-deprenyl). Selegiline is metabolized to l-amphetamine and l-methamphetamine, metabolites that possess confounding psychostimulant and neuroprotective activities [1]. PF9601N undergoes CYP3A-dependent N-dealkylation to FA72, a metabolite that itself retains MAO-B independent neuroprotective properties [2]. Furthermore, in mouse liver microsomes, the intrinsic clearance of PF9601N was significantly lower than that of l-deprenyl, suggesting improved bioavailability [1].

Pharmacokinetics Drug Metabolism Selegiline

Enhanced Neuroprotection: Superior Inhibition of Mitochondrial Permeability Transition vs. Selegiline

PF9601N demonstrates a MAO-B-independent neuroprotective effect by preventing mitochondrial permeability transition (MPT) pore opening. While both PF9601N and selegiline can inhibit MPT, PF9601N achieves this with a significantly lower IC50 value, making it a more efficient compound for protecting mitochondrial bioenergetic functions [1]. This protective effect is attributed to the interaction of the molecule's secondary protonated amino group with pore-forming structures and its intrinsic antioxidant property, rather than MAO-B inhibition alone [1].

Mitochondrial Protection Apoptosis Neuroprotection

Potent Inhibition of Reactive Nitrogen Species (RNS) vs. Selegiline

PF9601N and its primary metabolite FA72 exhibit potent scavenging activity against peroxynitrite (ONOO-), a key reactive nitrogen species involved in neurodegeneration. In a peroxynitrite-mediated linoleic acid oxidation assay, PF9601N demonstrated an IC50 of 82.8 µM, which is markedly more potent than l-deprenyl, which had an IC50 of 235.8 µM [1]. Furthermore, both PF9601N (IC50 183 µM) and FA72 (IC50 192 µM) strongly inhibited rat brain neuronal nitric oxide synthase (nNOS), whereas l-deprenyl caused only a slight decrease in enzyme activity even at a high concentration of 3 mM [1].

Antioxidant Reactive Nitrogen Species Oxidative Stress

Behavioral Efficacy: Prolonged L-DOPA-Induced Rotation in 6-OHDA Lesioned Rats vs. Selegiline

In the unilateral 6-hydroxydopamine (6-OHDA) lesioned rat model of Parkinson's disease, PF9601N demonstrates a superior ability to enhance L-DOPA-induced contralateral turning behavior. At a dose of 60 mg/kg, PF9601N produced significantly more overall contralateral turning than an equivalent dose of L-DOPA plus vehicle, and critically, it also produced significantly more turning behavior than L-DOPA plus deprenyl (20 mg/kg) [1]. This indicates a greater potentiation of L-DOPA's motor effects in this established PD model.

Behavioral Pharmacology L-DOPA 6-OHDA Rat Model

Optimal Use Cases for PF9601N in Parkinson's Disease and Neurodegeneration Research


Elucidating MAO-B-Specific Mechanisms Without Amphetamine Confounds

PF9601N is the preferred tool for studies investigating the specific role of MAO-B inhibition in neuroprotection or behavior, where the presence of amphetamine-like metabolites from selegiline would introduce significant artifacts. Its clean metabolic profile, with no production of amphetamine, ensures that observed effects are solely attributable to MAO-B inhibition and the compound's intrinsic neuroprotective properties [1]. This is critical for generating interpretable data in mechanistic studies of dopamine metabolism and oxidative stress [2].

Investigating Mitochondrial Dysfunction and Apoptosis in Neurodegeneration

Given its potent and MAO-B-independent ability to inhibit mitochondrial permeability transition pore opening, PF9601N is an ideal candidate for research into mitochondrial dysfunction, a key pathological hallmark of Parkinson's disease. The compound's demonstrated ability to prevent mitochondrial swelling, depolarization, and cytochrome c release [1] positions it as a valuable probe for dissecting mitochondrial pathways of apoptosis and bioenergetic failure in dopaminergic neurons.

Modeling Oxidative/Nitrosative Stress in PD Cellular and In Vivo Systems

Researchers studying the role of reactive nitrogen species (RNS) in Parkinson's disease pathogenesis will find PF9601N a superior agent compared to selegiline. Its quantitatively greater potency as a peroxynitrite scavenger and strong inhibition of neuronal NOS [1] make it a powerful tool for exploring the interplay between MAO-B activity, dopamine metabolism, and RNS-mediated cellular damage in both in vitro and in vivo models of PD [2].

Preclinical Studies Requiring Potentiation of L-DOPA Therapy

In preclinical models using L-DOPA for symptomatic treatment of parkinsonism, PF9601N serves as a robust MAO-B inhibitor to enhance and prolong L-DOPA's motor effects. Its demonstrated superiority over selegiline in enhancing L-DOPA-induced rotational behavior in the 6-OHDA rat model [1] makes it a more efficacious choice for studies aiming to optimize L-DOPA therapy or investigate adjunctive treatments for motor fluctuations in advanced PD models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF9601N

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.